Cas no 83374-59-8 (rac-trans-Ketoconazole)

rac-trans-Ketoconazole structure
rac-trans-Ketoconazole structure
Nome do Produto:rac-trans-Ketoconazole
N.o CAS:83374-59-8
MF:C26H28Cl2N4O4
MW:531.430924415588
MDL:MFCD27978187
CID:1058485
PubChem ID:12854713

rac-trans-Ketoconazole Propriedades químicas e físicas

Nomes e Identificadores

    • rac-trans-Ketoconazole
    • R 44319
    • el-1-Acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-iMidazol-1-ylMethyl)-1,3-dioxolan-4-yl]Methoxy]phenyl]piperazine
    • RS 36745
    • trans-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-iMidazol-1-ylMethyl)-1,3-dioxolan-4-yl]Methoxy]phenyl]piperazine
    • Ketoconazole IMpurity C
    • 1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
    • Piperazine, 1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, trans- (ZCI)
    • rel-1-Acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine (ACI)
    • trans-Ketoconazole
    • EN300-251596
    • 142128-58-3
    • HMS3869I03
    • rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
    • 1-acetyl-4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
    • Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-
    • (2R,4R)-ketoconazole
    • Piperazine, 1-acetyl-4-(4-(((2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, rel-
    • Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, rel-
    • 3INP7D7XI3
    • RS-36745
    • Ketoconazole, trans-(+/-)-
    • CHEMBL328863
    • BDBM50004441
    • PD086247
    • R-44319
    • (2R,4R)-trans-Ketoconazole
    • UNII-3INP7D7XI3
    • Ketoconazole impurity C [EP]
    • 2EWW9YYR6A
    • CHEBI:48344
    • KETOCONAZOLE IMPURITY C [EP IMPURITY]
    • Piperazine, 1-acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, (2R-trans)-
    • Ketoconazole, (2R,4R)-
    • CCG-36052
    • (2R,4R)-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
    • 83374-59-8
    • Q27121165
    • Piperazine, 1-acetyl-4-(4-((2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, trans-
    • 1-Acetyl-4-(4-(((2RS,4RS)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazine
    • Ketoconazole, trans-
    • MDL: MFCD27978187
    • Inchi: 1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1
    • Chave InChI: XMAYWYJOQHXEEK-BVAGGSTKSA-N
    • SMILES: C(N1C=NC=C1)[C@@]1(OC[C@@H](COC2C=CC(N3CCN(C(=O)C)CC3)=CC=2)O1)C1C=CC(Cl)=CC=1Cl

Propriedades Computadas

  • Massa Exacta: 530.14900
  • Massa monoisotópica: 530.1487608g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 36
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 735
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.3
  • Superfície polar topológica: 69.1Ų

Propriedades Experimentais

  • PSA: 69.06000
  • LogP: 4.20870

rac-trans-Ketoconazole Informações de segurança

rac-trans-Ketoconazole Dados aduaneiros

  • CÓDIGO SH:29349990

rac-trans-Ketoconazole Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
K186010-10mg
rac-trans-Ketoconazole
83374-59-8
10mg
$ 949.00 2023-09-07
Enamine
EN300-251596-2.5g
rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
83374-59-8 95%
2.5g
$130.0 2024-06-19
Enamine
EN300-251596-5.0g
rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
83374-59-8 95%
5.0g
$188.0 2024-06-19
Enamine
EN300-251596-10g
rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
83374-59-8
10g
$361.0 2023-09-15
A2B Chem LLC
AH52971-5mg
rac-trans-Ketoconazole
83374-59-8 ≥95%
5mg
$423.00 2024-04-19
Enamine
EN300-251596-0.25g
rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
83374-59-8 95%
0.25g
$61.0 2024-06-19
Enamine
EN300-251596-1.0g
rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
83374-59-8 95%
1.0g
$66.0 2024-06-19
TRC
K186010-2.5mg
rac-trans-Ketoconazole
83374-59-8
2.5mg
$ 275.00 2023-09-07
Enamine
EN300-251596-0.5g
rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
83374-59-8 95%
0.5g
$63.0 2024-06-19
Enamine
EN300-251596-0.05g
rac-1-[4-(4-{[(2R,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
83374-59-8 95%
0.05g
$56.0 2024-06-19

rac-trans-Ketoconazole Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
Referência
Synthesis of ketoconazole derivatives
Ryu, Jae Chun; et al, Bulletin of the Korean Chemical Society, 2003, 24(4), 460-466

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide
1.2 -
Referência
Synthesis of diastereomeric ketoconazole analogs
Chapman, David R.; et al, Journal of Heterocyclic Chemistry, 1990, 27(7), 2063-8

Método de produção 3

Condições de reacção
Referência
Synthesis of an antifungal drug ketoconazole
Yang, Jiqiu; et al, Yiyao Gongye, 1984, (5), 1-4

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  40 min, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
3.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
Referência
Synthesis of ketoconazole derivatives
Ryu, Jae Chun; et al, Bulletin of the Korean Chemical Society, 2003, 24(4), 460-466

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrazine
2.1 Reagents: Nitrous acid
3.1 -
Referência
Synthesis of an antifungal drug ketoconazole
Yang, Jiqiu; et al, Yiyao Gongye, 1984, (5), 1-4

Método de produção 6

Condições de reacção
1.1 -
2.1 Reagents: Hydrazine
3.1 Reagents: Nitrous acid
4.1 -
Referência
Synthesis of an antifungal drug ketoconazole
Yang, Jiqiu; et al, Yiyao Gongye, 1984, (5), 1-4

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
Referência
Synthesis of ketoconazole derivatives
Ryu, Jae Chun; et al, Bulletin of the Korean Chemical Society, 2003, 24(4), 460-466

Método de produção 8

Condições de reacção
Referência
Synthesis of an antifungal drug ketoconazole
Yang, Jiqiu; et al, Yiyao Gongye, 1984, (5), 1-4

Método de produção 9

Condições de reacção
1.1 Reagents: Nitrous acid
2.1 -
Referência
Synthesis of an antifungal drug ketoconazole
Yang, Jiqiu; et al, Yiyao Gongye, 1984, (5), 1-4

Método de produção 10

Condições de reacção
1.1 Solvents: 2-Pyrrolidone ;  8 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  40 min, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
4.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
Referência
Synthesis of ketoconazole derivatives
Ryu, Jae Chun; et al, Bulletin of the Korean Chemical Society, 2003, 24(4), 460-466

Método de produção 11

Condições de reacção
1.1 -
2.1 -
3.1 Reagents: Hydrazine
4.1 Reagents: Nitrous acid
5.1 -
Referência
Synthesis of an antifungal drug ketoconazole
Yang, Jiqiu; et al, Yiyao Gongye, 1984, (5), 1-4

Método de produção 12

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  10 h, 150 °C
2.1 Solvents: 2-Pyrrolidone ;  8 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  40 min, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, rt
5.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
Referência
Synthesis of ketoconazole derivatives
Ryu, Jae Chun; et al, Bulletin of the Korean Chemical Society, 2003, 24(4), 460-466

rac-trans-Ketoconazole Raw materials

rac-trans-Ketoconazole Preparation Products

Fornecedores recomendados
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
江苏科伦多食品配料有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
江苏科伦多食品配料有限公司
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd